(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide
CAS No.: 329778-36-1
Cat. No.: VC7230147
Molecular Formula: C24H23NO
Molecular Weight: 341.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329778-36-1 |
|---|---|
| Molecular Formula | C24H23NO |
| Molecular Weight | 341.454 |
| IUPAC Name | (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H23NO/c1-18-13-14-20(19(2)17-18)15-16-23(26)25-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17,24H,1-2H3,(H,25,26)/b16-15+ |
| Standard InChI Key | DVNONRCPJNQMOF-FOCLMDBBSA-N |
| SMILES | CC1=CC(=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide, reflects its core structure:
-
A benzhydryl group (diphenylmethyl) attached to the amide nitrogen.
-
A 2,4-dimethylphenyl ring conjugated to an α,β-unsaturated enamide system.
-
An E (trans) configuration at the double bond of the enamide, confirmed by spectroscopic analysis in related compounds .
Crystallographic studies of analogous structures reveal planar geometries for the enamide moiety, with bond lengths consistent with conjugation between the carbonyl and vinyl groups . The 2,4-dimethylphenyl substituent introduces steric hindrance, potentially influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step protocols, drawing from methodologies used for related benzhydryl enamides .
Key Steps:
-
Formation of the Benzhydryl Amine:
-
Preparation of the α,β-Unsaturated Acid Chloride:
-
3-(2,4-Dimethylphenyl)prop-2-enoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
-
Coupling Reaction:
Table 2: Representative Synthesis Protocol
Challenges and Optimization
-
Stereoselectivity: Ensuring exclusive E-isomer formation requires careful control of reaction temperature and solvent polarity .
-
Purification: Chromatographic separation is often necessary due to byproducts from incomplete coupling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
<sup>1</sup>H NMR:
-
<sup>13</sup>C NMR:
Infrared (IR) Spectroscopy
-
1680 cm<sup>-1</sup>: Strong stretch for the amide carbonyl .
-
1620 cm<sup>-1</sup>: C=C stretching of the enamide.
Biological Activity and Mechanistic Insights
Table 3: Hypothesized Biological Activities
| Activity Type | Target Organisms | Potential Mechanism |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Cell wall synthesis inhibition |
| Antifungal | Aspergillus spp. | Ergosterol biosynthesis interference |
| Anti-inflammatory | — | COX-2 inhibition (speculative) |
Structure-Activity Relationships (SAR)
-
Benzhydryl Group: Enhances lipophilicity, improving membrane penetration.
-
2,4-Dimethylphenyl Substituent: Steric effects may reduce off-target interactions compared to nitro- or methoxy-substituted analogs .
Comparative Analysis with Structural Analogs
Comparison with (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
-
Substituent Effects: Replacing the 2-methylpropyl group (in the analog) with 2,4-dimethyl groups increases steric bulk, potentially altering binding affinities.
-
LogP Differences: The dimethylphenyl variant likely has higher lipophilicity (LogP ~7.1 vs. 6.8) .
Comparison with N-benzhydryl-3-(2-nitrophenyl)prop-2-enamide
-
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analog may enhance reactivity toward nucleophilic attack, whereas methyl groups in the target compound favor hydrophobic interactions.
Future Research Directions
-
Synthetic Optimization:
-
Develop catalytic asymmetric methods to improve stereoselectivity.
-
Explore microwave-assisted synthesis to reduce reaction times.
-
-
Biological Screening:
-
Evaluate efficacy against drug-resistant bacterial strains.
-
Conduct in vivo toxicity and pharmacokinetic studies.
-
-
Computational Modeling:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume